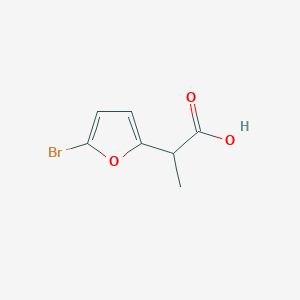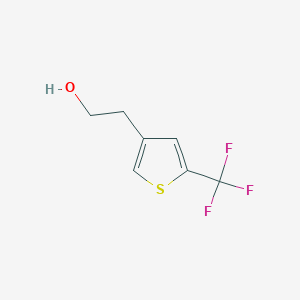
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is an organic compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethanol group at the 3-position. Thiophene derivatives are known for their stability and electron-rich structures, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process can be challenging due to the reactivity of fluorine . Another approach involves the use of electrophilic fluorinating reagents such as SF3+ .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it valuable in the study of biological systems and interactions.
Mécanisme D'action
The mechanism of action of 2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride: This compound features a similar thiophene ring with a trifluoromethyl group but has an ethan-1-amine group instead of an ethanol group.
2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol: This compound has a thiazole ring instead of a thiophene ring but shares the trifluoromethyl and ethanol groups.
Uniqueness
2-(5-(Trifluoromethyl)thiophen-3-yl)ethanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H7F3OS |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
2-[5-(trifluoromethyl)thiophen-3-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-3-5(1-2-11)4-12-6/h3-4,11H,1-2H2 |
Clé InChI |
HYWFVKUGYAOCHL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


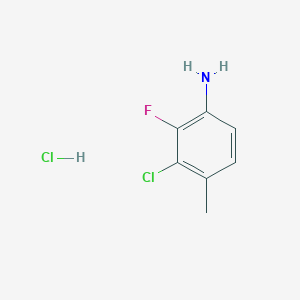


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

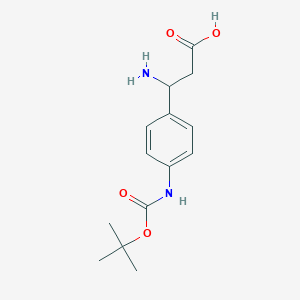
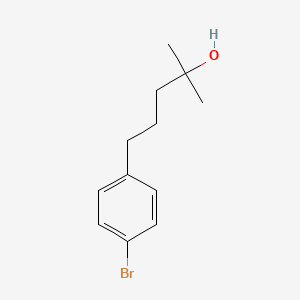
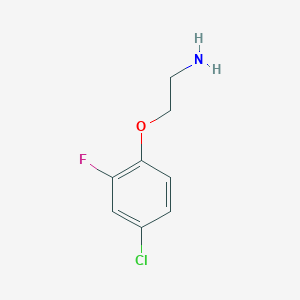

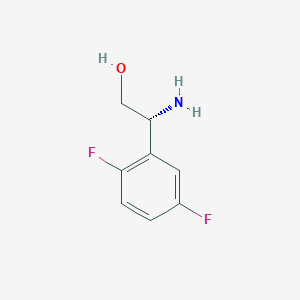
![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)

